molecular formula C14H10N2O2 B6396530 3-Amino-5-(3-cyanophenyl)benzoic acid CAS No. 1261915-20-1

3-Amino-5-(3-cyanophenyl)benzoic acid

Cat. No.: B6396530
CAS No.: 1261915-20-1
M. Wt: 238.24 g/mol
InChI Key: VRTDDWUMYORYFP-UHFFFAOYSA-N
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Description

3-Amino-5-(3-cyanophenyl)benzoic acid is an organic compound with the molecular formula C14H10N2O2 It is characterized by the presence of an amino group, a cyano group, and a benzoic acid moiety

Properties

IUPAC Name

3-amino-5-(3-cyanophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-7H,16H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTDDWUMYORYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)N)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20688783
Record name 5-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261915-20-1
Record name 5-Amino-3'-cyano[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20688783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(3-cyanophenyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of 3-Amino-5-(3-cyanophenyl)benzoic acid may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of microwave irradiation and other advanced techniques can also enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(3-cyanophenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitrobenzoic acids, while reduction of the cyano group can produce aminobenzoic acids .

Scientific Research Applications

3-Amino-5-(3-cyanophenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-5-(3-cyanophenyl)benzoic acid involves its interaction with specific molecular targets. The amino and cyano groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The benzoic acid moiety can also interact with cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)benzoic acid
  • 3-Amino-5-(methyl)benzoic acid
  • 3-Amino-5-(chloro)benzoic acid

Uniqueness

3-Amino-5-(3-cyanophenyl)benzoic acid is unique due to the presence of both an amino group and a cyano group on the aromatic ring. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound in various applications .

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